molecular formula C19H28N2O3S B4019442 N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide

N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide

Cat. No. B4019442
M. Wt: 364.5 g/mol
InChI Key: BFTUILBYVZDGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique biochemical and physiological effects. MPTP is a derivative of succinimide and has been synthesized using various methods.

Mechanism of Action

N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models have been used to study the pathogenesis of Parkinson's disease, to test potential therapeutic agents, and to develop new treatments for the disease.

Advantages and Limitations for Lab Experiments

N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models have several advantages for lab experiments. They are easy to induce, and the symptoms closely resemble those of Parkinson's disease in humans. Therefore, N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models are useful for studying the pathogenesis of the disease and for testing potential therapeutic agents. However, N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models have several limitations. The models are acute, and the symptoms are reversible. Therefore, the models cannot be used to study the long-term effects of the disease. Additionally, the models do not fully replicate the complexity of Parkinson's disease in humans.

Future Directions

There are several future directions for research on N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide. One direction is to develop new animal models of Parkinson's disease that more closely resemble the complexity of the disease in humans. Another direction is to develop new therapeutic agents for Parkinson's disease based on the mechanism of action of N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide. Additionally, research could focus on identifying biomarkers for Parkinson's disease using N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models. Finally, research could focus on developing new methods for inducing Parkinson's disease in animal models that are less toxic than N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide.

Scientific Research Applications

N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide has been widely used in scientific research as a tool to study Parkinson's disease. N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide is converted into a toxic metabolite called MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide is used to induce Parkinson's disease in animal models for research purposes.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-N'-(oxolan-2-ylmethyl)-N'-propylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-3-12-21(14-15-7-6-13-24-15)19(23)11-10-18(22)20-16-8-4-5-9-17(16)25-2/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTUILBYVZDGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CCCO1)C(=O)CCC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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